

## 5-(Methylsulfonyl)-1H-indazole

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### Compound of Interest

Compound Name: 5-(Methylsulfonyl)-1H-indazole

Cat. No.: B1403292

An In-Depth Technical Guide to **5-(Methylsulfonyl)-1H-indazole**: Chemical Properties, Structure, and Synthetic Methodologies

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of **5-(Methylsulfonyl)-1H-indazole**, underscoring its significance as a versatile building block in medicinal chemistry.

### Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The scaffold's unique solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. Consequently, **5-(Methylsulfonyl)-1H-indazole** serves as a

### Structural Elucidation and Physicochemical Profile

The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in biological systems. This section details the

#### Chemical Structure

The molecular structure of **5-(Methylsulfonyl)-1H-indazole** is characterized by the fusion of a pyrazole and a benzene ring, with a methylsulfonyl (-S

```
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```

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// Benzene ring
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C -- D [len=1.5];
D -- E [len=1.5];
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```

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G -- H [len=1.5];
H -- I [len=1.5];
I -- A [len=1.5];

// Sulfonyl group
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J -- K [len=1.5, pos="1,1!"];
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J -- M [len=1.5, pos="0,-1.5!"];

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C -- D;
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D [label="C"];
}
```

Caption: General workflow for the synthesis of 1H-indazoles.

## Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of 1H-indazoles and should be optimized for

## Materials:

- Substituted o-aminobenzoxime
- Methanesulfonyl chloride (MsCl)
- Triethylamine (NEt<sub>3</sub>)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Ethyl acetate/Hexanes solvent system

Procedure:

- - Reaction Setup: To a solution of the o-aminobenzoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
  - Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The reaction mixture is stirred for 15 minutes.
- - Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) to the reaction mixture.
  - Rationale: MsCl is the activating agent for the oxime group, facilitating the subsequent cyclization. Slow addition is required to control the exotherm.
- - Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
  - Workup: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine.

Rationale: TLC allows for the tracking of the consumption of the starting material and the formation of th

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Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate sol

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Rationale: The bicarbonate solution neutralizes any remaining acid. Extraction with DCM ensures the comple

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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

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Rationale: The brine wash removes any residual water, and sodium sulfate is a drying agent that removes tr

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Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel col

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Rationale: Column chromatography separates the desired product from any unreacted starting materials and b

## Spectroscopic Characterization

The structural confirmation of synthesized **5-(Methylsulfonyl)-1H-indazole** relies on various spectroscopic techniques.

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